4-(4-Methylpiperazin-1-yl)-8-nitroquinoline
Overview
Description
4-(4-Methyl-1-piperazinyl)-8-nitroquinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group at the 4-position and a nitro group at the 8-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-8-nitroquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8-position.
Piperazine Substitution: The final step involves the substitution of the 4-position of the quinoline ring with 4-methylpiperazine. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1-piperazinyl)-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Cyclization: Strong acids or bases, elevated temperatures.
Major Products Formed
Reduction: 4-(4-Methyl-1-piperazinyl)-8-aminoquinoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
4-(4-Methyl-1-piperazinyl)-8-nitroquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-8-nitroquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-1-piperazinyl)methylbenzoic acid dihydrochloride
- 4-(4-Methyl-1-piperazinyl)methylbenzylamine
- 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
Uniqueness
4-(4-Methyl-1-piperazinyl)-8-nitroquinoline is unique due to the presence of both the nitro group and the piperazine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-8-nitroquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-16-7-9-17(10-8-16)12-5-6-15-14-11(12)3-2-4-13(14)18(19)20/h2-6H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMBHLNZJSXAEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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